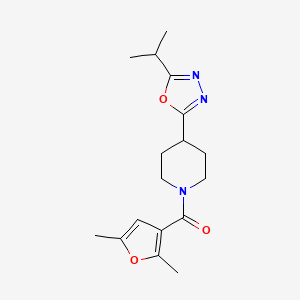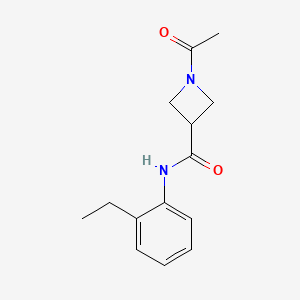
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in the literature, with a focus on the preparation of compounds with potential pharmacological applications. In one study, 1-acetyl-3-bromo-3-phenylazetidine was synthesized and characterized using spectroscopic methods and single crystal X-ray analysis . This compound serves as a precursor to other azetidine derivatives, which can be further modified to obtain a variety of biologically active molecules. The synthesis process is crucial for the development of new compounds with potential therapeutic benefits.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is of significant interest due to their potential pharmacological properties. The crystal structure of 1-acetyl-3-bromo-3-phenylazetidine reveals that the azetidine ring adopts a nearly planar conformation, which is important for the compound's reactivity and interaction with biological targets . Understanding the molecular structure is essential for predicting the behavior of these compounds in chemical reactions and in biological systems.
Chemical Reactions Analysis
Azetidine derivatives are versatile intermediates in organic synthesis. The study of their reactivity shows that N-acetyl-2-azetine can undergo Lewis acid-catalyzed [4 + 2]-cycloaddition reactions with imines to yield azetidine cycloadducts . These cycloadducts can further react to form tetrahydroquinolines, which are compounds of interest in medicinal chemistry due to their presence in numerous bioactive molecules. The ability to control the stereochemistry of these reactions is crucial for the synthesis of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are closely related to their molecular structures. For instance, the nearly planar conformation of the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine influences its density and crystal packing . These properties are important for understanding the compound's solubility, stability, and reactivity, which are all critical factors in the development of new pharmaceuticals. The detailed analysis of these properties helps in designing compounds with optimal pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Synthesis and Prodrug Design
- Prodrug Approaches: Azetidine derivatives have been explored as part of novel prodrug designs, especially in the context of antiviral treatments such as for HIV. The design rationale often involves enhancing drug properties like bioavailability, reducing toxicity, or improving penetration across the blood-brain barrier by modifying the parent molecule into a prodrug that is activated in vivo. One example includes the development of 5'-O-ester prodrugs for 3'-azido-2',3'-dideoxythymidine (AZT), aiming to overcome limitations like low activity and rapid development of resistance (Parang, Wiebe, & Knaus, 2000).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Properties: Research on azetidine derivatives has also included their synthesis and evaluation for antimicrobial and antioxidant activities. For instance, studies on 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed these compounds exhibit notable antimicrobial and antioxidant properties (Devi et al., 2010).
Detoxification Enzymes
- Enzymatic Detoxification: Some azetidine derivatives like l-azetidine-2-carboxylic acid (AZC) have been studied for their toxic effects and how organisms detoxify them. For instance, in Saccharomyces cerevisiae, a novel gene encoding an AZC acetyltransferase was found, highlighting a unique detoxification mechanism that may have broader applications in understanding cellular resistance to toxic substances (Shichiri et al., 2001).
Pharmacological Applications
- CNS Activity and Drug Design: Azetidine derivatives have been explored for their potential in central nervous system (CNS) pharmacology, including as antidepressant and nootropic agents. The synthesis of specific azetidine derivatives and their pharmacological evaluation indicate promising avenues for developing new CNS-active drugs (Thomas et al., 2016).
Chemical Synthesis and Catalysis
- Synthesis of Bioactive Compounds: Azetidine and its derivatives serve as key intermediates in the synthesis of bioactive compounds, including those with antimalarial activities. Innovative synthetic methodologies involving azetidines have led to the discovery of novel pharmacophores with significant biological activity (Stephens et al., 2013).
Direcciones Futuras
Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore new methods of synthesizing azetidines, as well as investigating their potential applications in various fields such as drug discovery, polymerization, and as chiral templates .
Mecanismo De Acción
Target of Action
The primary target of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, playing a crucial role in cell growth, differentiation, inflammation, and immune responses .
Mode of Action
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide interacts with STAT3 by inhibiting its activity. The compound has been shown to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, compared to potencies greater than 18 μM against STAT1 or STAT5 activity . This suggests that the compound has a high affinity for STAT3 and can effectively inhibit its function.
Biochemical Pathways
The inhibition of STAT3 by 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide affects various biochemical pathways. STAT3 is involved in many signaling pathways, and its aberrant activation is prevalent in many human cancers . Therefore, the inhibition of STAT3 can potentially disrupt these pathways, leading to a decrease in cancer cell proliferation and survival.
Pharmacokinetics
The compound was optimized from previously reported proline-based stat3 inhibitors to address cell membrane permeability and other physicochemical issues , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of STAT3 by 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide results in several molecular and cellular effects. The compound has been shown to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with the compound inhibited cell growth, colony survival, and induced apoptosis .
Propiedades
IUPAC Name |
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWNKVHNSPMLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)

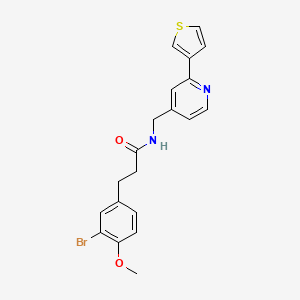
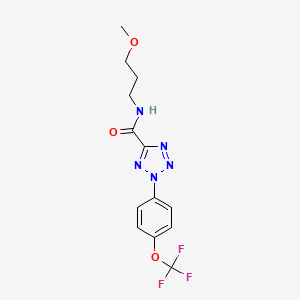
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
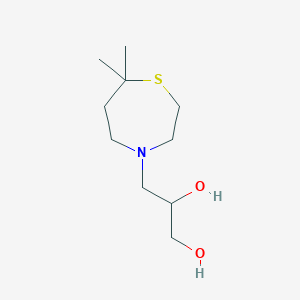

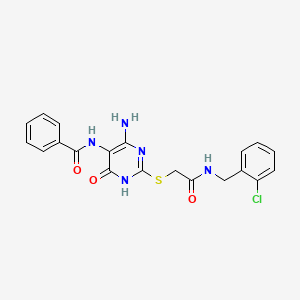
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
